molecular formula C11H15N3O B2943067 [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine CAS No. 1211663-55-6

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine

Cat. No.: B2943067
CAS No.: 1211663-55-6
M. Wt: 205.261
InChI Key: VJDFXHUVLHRDBM-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine is a nitrogen-containing heterocyclic compound It is characterized by a benzodiazole ring substituted with a methanamine group and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with functional groups like aldehydes or carboxylic acids.

    Reduction: Reduced derivatives such as dihydrobenzodiazoles.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-hydroxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    [1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

The uniqueness of [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine lies in its specific combination of functional groups. The methoxyethyl side chain and methanamine group confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDFXHUVLHRDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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